molecular formula C6H4BrFN2O B6275033 4-bromo-2-fluoropyridine-3-carboxamide CAS No. 2763759-04-0

4-bromo-2-fluoropyridine-3-carboxamide

Cat. No.: B6275033
CAS No.: 2763759-04-0
M. Wt: 219.01 g/mol
InChI Key: UDAMTVZJBJGAGU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoropyridine-3-carboxamide (4-Br-2-FPy-3-CO2H) is a heterocyclic compound that is widely used in organic synthesis and as a building block in drug discovery. It is a versatile building block that has been used in the synthesis of a variety of compounds, including drugs, agrochemicals, and materials. 4-Br-2-FPy-3-CO2H is an important precursor in the synthesis of pyridine derivatives, which are important in pharmaceuticals, diagnostics, and agrochemicals. This compound has also been used in the synthesis of other heterocyclic compounds, such as thiophene, furan, and pyrrole.

Mechanism of Action

4-Br-2-FPy-3-CO2H is a versatile building block that can be used in the synthesis of a variety of compounds. The mechanism of action of 4-Br-2-FPy-3-CO2H depends on the specific compound that it is used to synthesize. For example, when 4-Br-2-FPy-3-CO2H is used in the synthesis of amlodipine, the compound acts as an agonist of the calcium channel, which results in the relaxation of the smooth muscles of the blood vessels and a decrease in blood pressure. Similarly, when 4-Br-2-FPy-3-CO2H is used in the synthesis of ibuprofen, the compound acts as an inhibitor of the cyclooxygenase enzyme, which results in the inhibition of the production of prostaglandins, leading to an anti-inflammatory effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Br-2-FPy-3-CO2H depend on the specific compound that it is used to synthesize. For example, when 4-Br-2-FPy-3-CO2H is used in the synthesis of amlodipine, the compound acts as an agonist of the calcium channel, resulting in the relaxation of the smooth muscles of the blood vessels and a decrease in blood pressure. Similarly, when 4-Br-2-FPy-3-CO2H is used in the synthesis of ibuprofen, the compound acts as an inhibitor of the cyclooxygenase enzyme, resulting in the inhibition of the production of prostaglandins, leading to an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Br-2-FPy-3-CO2H in laboratory experiments include its availability, low cost, and ease of synthesis. 4-Br-2-FPy-3-CO2H is widely available and can be synthesized easily and cheaply. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation.
The main limitation of using 4-Br-2-FPy-3-CO2H in laboratory experiments is its low solubility in water. 4-Br-2-FPy-3-CO2H is only slightly soluble in water, making it difficult to use in aqueous solutions. In addition, the compound is not very soluble in organic solvents, making it difficult to use in certain types of organic reactions.

Future Directions

The use of 4-Br-2-FPy-3-CO2H in laboratory experiments has many potential future applications. For example, the compound could be used as a building block in the synthesis of a variety of heterocyclic compounds, such as thiophene, furan, and pyrrole. In addition, 4-Br-2-FPy-3-CO2H could be used in the synthesis of pyridine derivatives, which are important in pharmaceuticals, diagnostics, and agrochemicals. Furthermore, 4-Br-2-FPy-3-CO2H could be used in the synthesis of a variety of drugs, such as the anti-hypertensive drug amlodipine and the anti-inflammatory drug ibuprofen. Finally, 4-Br-2-FPy-3-CO2H could be used in the synthesis of agrochemicals, such as the herbicide trifluralin.

Synthesis Methods

4-Br-2-FPy-3-CO2H can be synthesized through several different methods. The most common synthesis method is the reaction of 4-bromobenzaldehyde with 2-fluoropyridine in the presence of a base. This reaction produces 4-Br-2-FPy-3-CO2H as the major product, with minor amounts of side products. Other methods for the synthesis of 4-Br-2-FPy-3-CO2H include the reaction of 4-bromobenzaldehyde with 2-fluoropyridine in the presence of a Lewis acid, and the reaction of 4-bromobenzaldehyde with 2-fluoropyridine in the presence of an acid chloride.

Scientific Research Applications

4-Br-2-FPy-3-CO2H is a versatile building block for the synthesis of a variety of compounds, including drugs, agrochemicals, and materials. It has been used in the synthesis of a variety of heterocyclic compounds, such as thiophene, furan, and pyrrole. It has also been used in the synthesis of pyridine derivatives, which are important in pharmaceuticals, diagnostics, and agrochemicals. 4-Br-2-FPy-3-CO2H has been used as a starting material in the synthesis of a variety of drugs, such as the anti-hypertensive drug amlodipine and the anti-inflammatory drug ibuprofen. In addition, 4-Br-2-FPy-3-CO2H has been used in the synthesis of agrochemicals, such as the herbicide trifluralin.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-fluoropyridine-3-carboxamide involves the introduction of a bromine and a fluorine atom onto a pyridine ring, followed by the addition of a carboxamide group at the 3-position of the pyridine ring.", "Starting Materials": [ "2-fluoropyridine", "4-bromopyridine", "N,N-dimethylformamide", "thionyl chloride", "ammonia", "sodium hydroxide", "acetic anhydride", "acetic acid", "triethylamine", "ethyl acetate", "water" ], "Reaction": [ "2-fluoropyridine is reacted with thionyl chloride to form 2-fluoropyridine-3-chloride.", "4-bromopyridine is reacted with ammonia in N,N-dimethylformamide to form 4-bromo-2-aminopyridine.", "4-bromo-2-aminopyridine is reacted with 2-fluoropyridine-3-chloride in the presence of triethylamine to form 4-bromo-2-fluoropyridine-3-amine.", "4-bromo-2-fluoropyridine-3-amine is reacted with acetic anhydride and acetic acid to form 4-bromo-2-fluoropyridine-3-acetamide.", "4-bromo-2-fluoropyridine-3-acetamide is reacted with sodium hydroxide in water to form 4-bromo-2-fluoropyridine-3-carboxylic acid.", "4-bromo-2-fluoropyridine-3-carboxylic acid is reacted with ammonia in the presence of ethyl acetate to form 4-bromo-2-fluoropyridine-3-carboxamide." ] }

2763759-04-0

Molecular Formula

C6H4BrFN2O

Molecular Weight

219.01 g/mol

IUPAC Name

4-bromo-2-fluoropyridine-3-carboxamide

InChI

InChI=1S/C6H4BrFN2O/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H,(H2,9,11)

InChI Key

UDAMTVZJBJGAGU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Br)C(=O)N)F

Purity

95

Origin of Product

United States

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